

An In-depth Technical Guide to 3-Chlorodiphenylamine (CAS: 101-17-7)

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Compound of Interest

Compound Name: 3-Chlorodiphenylamine

Cat. No.: B1664595

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chlorodiphenylamine** (CAS: 101-17-7), detailing its physicochemical properties, synthesis methodologies, analytical data, and its significant biological activity as a calcium sensitizer in cardiac muscle.

Physicochemical and General Data

3-Chlorodiphenylamine is an aromatic amine and a halogenated derivative of diphenylamine. [1] It serves as a valuable intermediate in organic synthesis and has emerged as a molecule of interest for research in cardiovascular drug discovery.[2]

The compound is described as a pale yellow to yellow oil or liquid.[3] However, a high melting point is also reported, suggesting it can be isolated as a solid, particularly after recrystallization from solvents like methanol.[2][3]

Table 1: Physicochemical Properties of **3-Chlorodiphenylamine**

Property	Value	Source(s)
CAS Number	101-17-7	[1][3][4]
Molecular Formula	C ₁₂ H ₁₀ ClN	[1][2][3][4]
Molecular Weight	203.67 g/mol	[1][2][3]
Appearance	Pale Yellow to Yellow Oil/Liquid	[3]
Melting Point	112 °C (recrystallized from methanol)	[2][3]
Boiling Point	335-340 °C	[2][3]
Density	1.21 g/cm ³	[2][3]
Flash Point	147.4 °C	[3]
Vapor Pressure	0.000102 mmHg at 25°C	[3]
Refractive Index	~1.6513 (estimate)	[3]
Solubility	Slightly soluble in Chloroform, Methanol. Soluble in ethanol, benzene, acetic acid, and ether.	[3]
logP (Octanol/Water)	4.084 (Calculated)	[5]
pKa	-0.20 ± 0.30 (Predicted)	[3]

Synthesis Methodologies

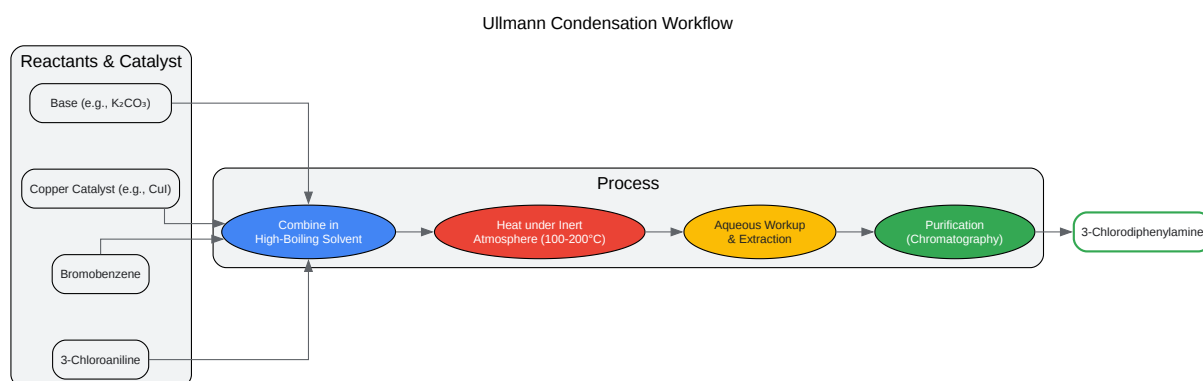
The formation of the C-N bond in **3-Chlorodiphenylamine** can be achieved through classical and modern cross-coupling reactions.

The Ullmann condensation is a traditional copper-catalyzed reaction for creating C-N bonds.[6] While effective, it often requires high temperatures (in excess of 210°C) and polar, high-boiling solvents.[6] For the synthesis of **3-Chlorodiphenylamine**, this typically involves the coupling of an aniline derivative with an aryl halide.

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure based on established Ullmann-type reactions.^[6]^[7]

- **Reagents & Setup:** To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-chloroaniline (1.0 eq), bromobenzene (1.2 eq), potassium carbonate (2.0 eq, as the base), and a copper catalyst such as copper(I) iodide (CuI, 5-10 mol%).
- **Solvent:** Add a high-boiling point polar solvent, such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.
- **Reaction:** Purge the flask with an inert gas (e.g., nitrogen or argon). Heat the reaction mixture to reflux (typically 100-200°C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **3-Chlorodiphenylamine**.



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Ullmann Condensation Workflow for **3-Chlorodiphenylamine**.

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for C-N bond formation.[8] It generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann reaction.[8][9]

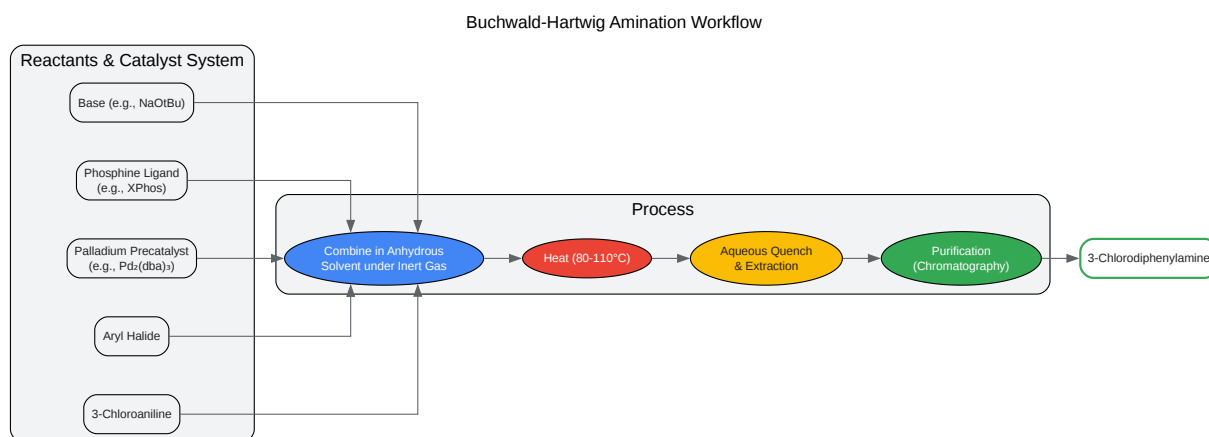
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is generalized from standard procedures for the amination of aryl chlorides.[10] [11]

- **Reagents & Setup:** In a glovebox or under an inert atmosphere using Schlenk techniques, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g.,

XPhos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried Schlenk flask.

- **Reactants & Solvent:** Add 3-chloroaniline (1.2 eq), the corresponding aryl halide (e.g., bromobenzene, 1.0 eq), and an anhydrous solvent such as toluene or dioxane.
- **Reaction:** Degas the solvent prior to use. Stir the mixture at room temperature for a few minutes to allow for catalyst activation, then heat to 80-110°C for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
- **Workup:** Cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain pure **3-Chlorodiphenylamine**.[\[10\]](#)



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Buchwald-Hartwig Amination Workflow for **3-Chlorodiphenylamine**.

Spectroscopic and Analytical Data

Characterization of **3-Chlorodiphenylamine** relies on standard spectroscopic techniques. While specific spectra are dependent on the acquisition conditions, reference data is available from public databases.

Table 2: Key Spectroscopic Data Availability

Data Type	Source / Reference	Key Information
Mass Spectrometry (MS)	NIST WebBook	Electron Ionization mass spectra are available for structural confirmation.[12]
Infrared Spectroscopy (IR)	NIST WebBook	Condensed phase IR spectrum is available, showing characteristic N-H and C-Cl stretches.[4]
Nuclear Magnetic Resonance (NMR)	Various Suppliers	¹ H NMR and ¹³ C NMR data are typically provided by commercial suppliers for product verification.[13][14]
Gas Chromatography (GC)	NIST WebBook	GC data is available, useful for purity assessment and reaction monitoring.[12]

Applications in Research and Drug Development

Recent research has identified **3-Chlorodiphenylamine** as a high-affinity Ca²⁺ sensitizer of cardiac muscle.[2] This activity makes it a valuable scaffold for the development of novel therapeutics for conditions like systolic heart failure.[2][15]

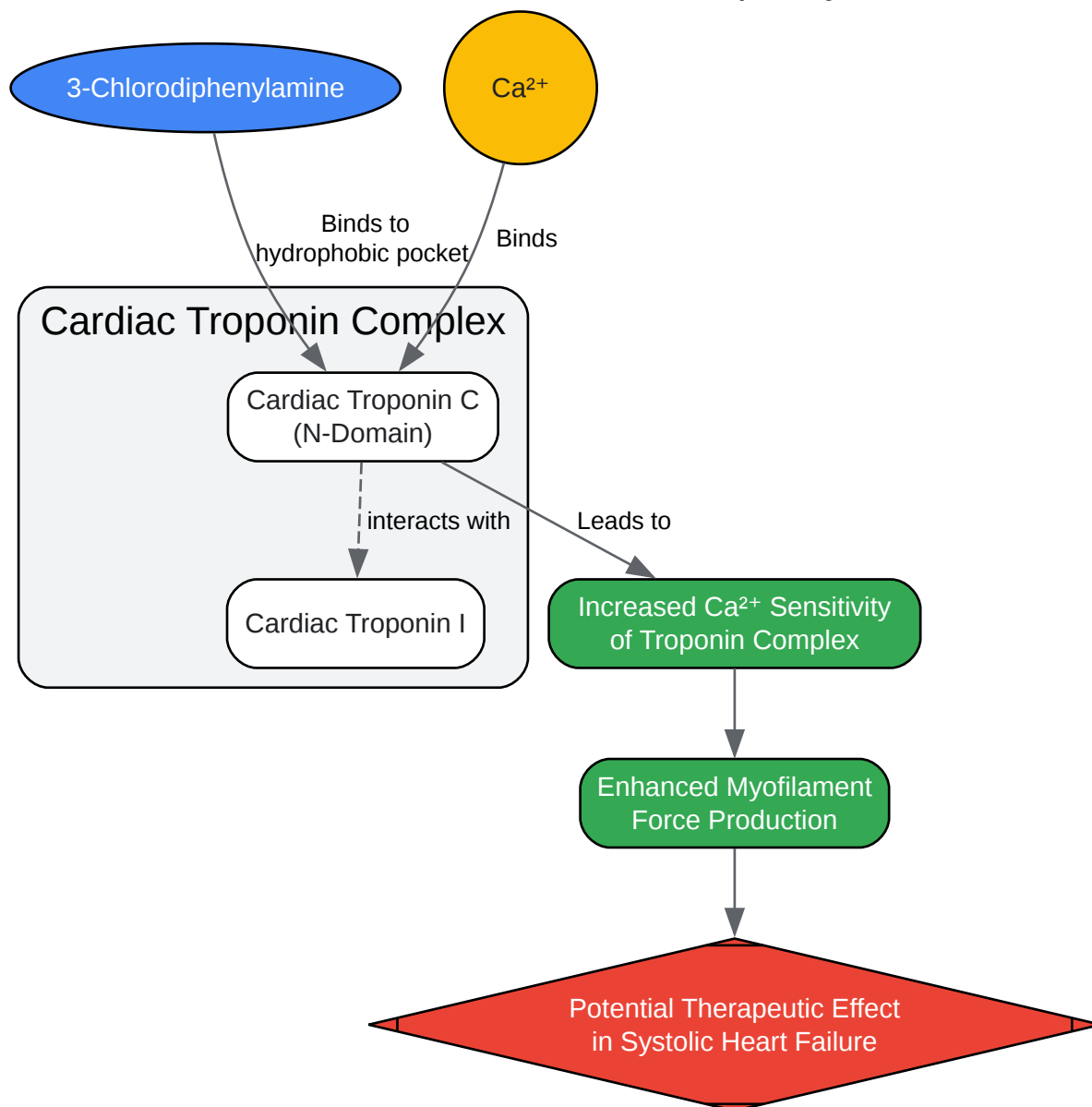
The mechanism of action involves binding to the regulatory N-terminal domain (N-domain) of cardiac troponin C (cTnC).[2][15] Troponin C is the calcium-binding subunit of the troponin complex, which plays a crucial role in initiating muscle contraction upon calcium influx.[16] By binding to cTnC, **3-Chlorodiphenylamine** stabilizes the "open" conformation of the protein, which increases its sensitivity to calcium.[15] This leads to enhanced force development in cardiac muscle fibers without altering maximal or resting forces.[2][3]

Table 3: Biological Activity Data

Parameter	Target	Value	Source(s)
Dissociation Constant (Kd)	Isolated N-domain of cTnC	6 μ M	[2] [15] [17]
Dissociation Constant (Kd)	cTnC-cTnI Chimera Protein	10 μ M	[2] [3] [17]
pCa ₅₀ (25 μ M 3-CDPA)	Reconstituted cTn Complex	6.39 \pm 0.01	[2] [3] [15]
pCa ₅₀ (50 μ M 3-CDPA)	Reconstituted cTn Complex	6.65 \pm 0.01	[2] [3] [15]
pCa ₅₀ (100 μ M 3-CDPA)	Reconstituted cTn Complex	6.73 \pm 0.02	[2] [3] [15]

pCa₅₀ is the negative logarithm of the calcium concentration required for 50% maximal force development.

Mechanism of Action of 3-Chlorodiphenylamine



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Proposed mechanism of **3-Chlorodiphenylamine** as a Ca^{2+} sensitizer.

Safety and Handling

3-Chlorodiphenylamine is considered hazardous and requires careful handling in a laboratory setting.

Table 4: Safety and Hazard Information

Identifier	Code	Description	Source(s)
Risk Phrases	R20/21/22	Harmful by inhalation, in contact with skin and if swallowed.	[2][3]
Safety Phrases	S28	After contact with skin, wash immediately with plenty of soap-suds.	[3]
S36/37	Wear suitable protective clothing and gloves.	[3]	

Handling Precautions:

- Use only under a chemical fume hood.[18]
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]
- Avoid contact with eyes, skin, or clothing.[18]
- Do not breathe mist, vapors, or spray.[18]
- Store in a cool, dry, well-ventilated area in a tightly sealed container.[19]
- In case of spillage, soak up with an inert absorbent material and dispose of as hazardous waste.[18]

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